molecular formula C24H25FN2O5S B300583 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B300583
M. Wt: 472.5 g/mol
InChI Key: MCPHHFQQFQTOTO-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide, also known as BFA-12, is a synthetic compound that has shown significant potential in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves its ability to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of HSP90 leads to the destabilization and degradation of its client proteins, including various oncogenic proteins, leading to cell death.
Biochemical and Physiological Effects:
2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis (formation of new blood vessels), and inhibition of cell migration and invasion. These effects make 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide a promising candidate for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide is its ability to selectively target cancer cells while sparing normal cells, reducing the risk of toxicity. However, 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has certain limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.

Future Directions

There is a need for further research to optimize the synthesis of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide and improve its bioavailability. Additionally, studies are needed to investigate the potential of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide in combination therapy with other anti-cancer drugs. Further research is also needed to explore the potential of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

The synthesis of 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide involves a multi-step process that includes the reaction of 4-sec-butoxy-3-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with 4-fluoroaniline and acetic anhydride. The final product is obtained after purification and isolation steps.

Scientific Research Applications

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in various cancer cell lines. 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C24H25FN2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(5E)-5-[(4-butan-2-yloxy-3-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H25FN2O5S/c1-4-15(3)32-19-11-6-16(12-20(19)31-5-2)13-21-23(29)27(24(30)33-21)14-22(28)26-18-9-7-17(25)8-10-18/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)/b21-13+

InChI Key

MCPHHFQQFQTOTO-FYJGNVAPSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.